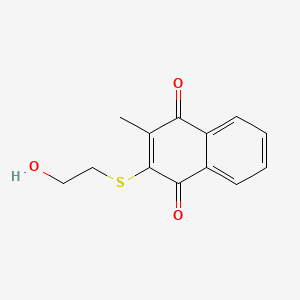

2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione

Descripción general

Descripción

The compound “2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione” is a naphthalene derivative with a thioether and a hydroxyethyl group attached to it. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings. The presence of the thioether group (R-S-R’) suggests that this compound may have unique reactivity compared to simple naphthalene derivatives .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thioether bond. This could potentially be achieved through a nucleophilic substitution reaction, where a 2-hydroxyethylthiol group could attack an electrophilic carbon on the naphthalene ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar naphthalene core, with the thioether and hydroxyethyl groups adding steric bulk . The presence of these groups could potentially disrupt the planarity of the molecule, depending on their positioning .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nature of the naphthalene core and the presence of the thioether group. Thioethers are known to be susceptible to oxidation, and the aromatic ring could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromaticity, the polarity introduced by the thioether and hydroxyethyl groups, and its overall molecular weight .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione and its derivatives are primarily used in synthetic chemistry. The process of butylation, as in the case of 2-methylnaphthalene-1,4-dione, results in the formation of various derivatives, demonstrating the compound's versatility in chemical synthesis (Threadgill, 1989). Similarly, the compound has been used in ultrasound and microwave-assisted synthesis, showcasing its adaptability to modern, eco-friendly chemical processes (Oliveira et al., 2014).

Biological Applications

In the field of medicinal chemistry, novel thio-substituted aminonaphthoquinones, which are closely related to the compound , have been synthesized. These compounds hold potential for various biological activities, which could be significant in drug development (Yıldız & Tuyun, 2018).

Photophysical Properties

The compound's derivatives have been studied for their electronic absorption, which is crucial in fields like dye-sensitized solar cells. Such studies help understand the interaction of these compounds with light, which is essential for developing new materials for solar energy conversion (Mohr et al., 2015).

Mecanismo De Acción

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, the compound could interact with biological macromolecules via non-covalent interactions (e.g., pi stacking with DNA bases) or potentially through covalent bonding if it undergoes bioactivation .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-hydroxyethylsulfanyl)-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-8-11(15)9-4-2-3-5-10(9)12(16)13(8)17-7-6-14/h2-5,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIOEPIEDDJOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274390 | |

| Record name | 2-[(2-Hydroxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59147-84-1 | |

| Record name | 2-(2-Hydroxyethylsulfanyl)-3-methyl-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059147841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Hydroxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

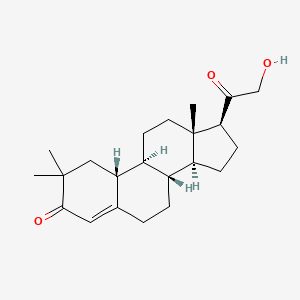

![(8S,11S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-thiophen-2-yl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680167.png)

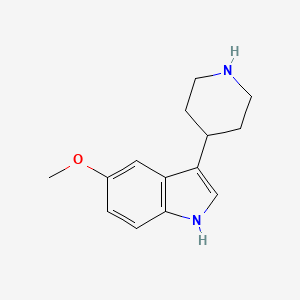

![1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680170.png)

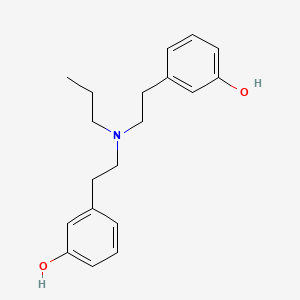

![(2R,7R)-6-Methyl-4-(methylsulfanylmethyl)-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene](/img/structure/B1680177.png)